

Application Notes & Protocols: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile as a Key Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

Cat. No.: B073075

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Introduction

1-(4-Methoxyphenyl)cyclopentanecarbonitrile, with the chemical formula $C_{13}H_{15}NO$ and CAS Number 1206-15-1, is a crucial intermediate in modern pharmaceutical synthesis.^{[1][2][3]} Its primary significance lies in its role as a direct precursor to the core structure of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder, anxiety, and panic disorders.^{[4][5][6]} The structural rigidity of the cyclopentyl group combined with the electronic properties of the methoxy-substituted phenyl ring makes this molecule an ideal starting point for building the complex architecture of the final active pharmaceutical ingredient (API).^[7]

This document provides an in-depth guide for researchers and drug development professionals, covering the synthesis, application, and analytical characterization of this vital compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's physical properties and handling requirements is paramount for safe and effective laboratory execution.

Table 1: Physicochemical Data for **1-(4-Methoxyphenyl)cyclopentanecarbonitrile**

Property	Value	Source
CAS Number	1206-15-1	[1][2][3]
Molecular Formula	C ₁₃ H ₁₅ NO	[1][2]
Molecular Weight	201.27 g/mol	[2]
Boiling Point	135-139 °C (at 3 mmHg)	[1]
Density	~1.086 g/cm ³	[1]
Refractive Index	1.536 - 1.538	[1]
Appearance	Varies; may be an oil or solid	[8]
Storage	Store at room temperature, sealed in a dry place.	[8]

Safety & Handling: **1-(4-Methoxyphenyl)cyclopentanecarbonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] All handling must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[9][10] In case of exposure, wash the affected area with plenty of soap and water and seek medical attention.[9] Thermal decomposition may release hazardous gases, including cyanides and carbon oxides.[9][11]

Synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

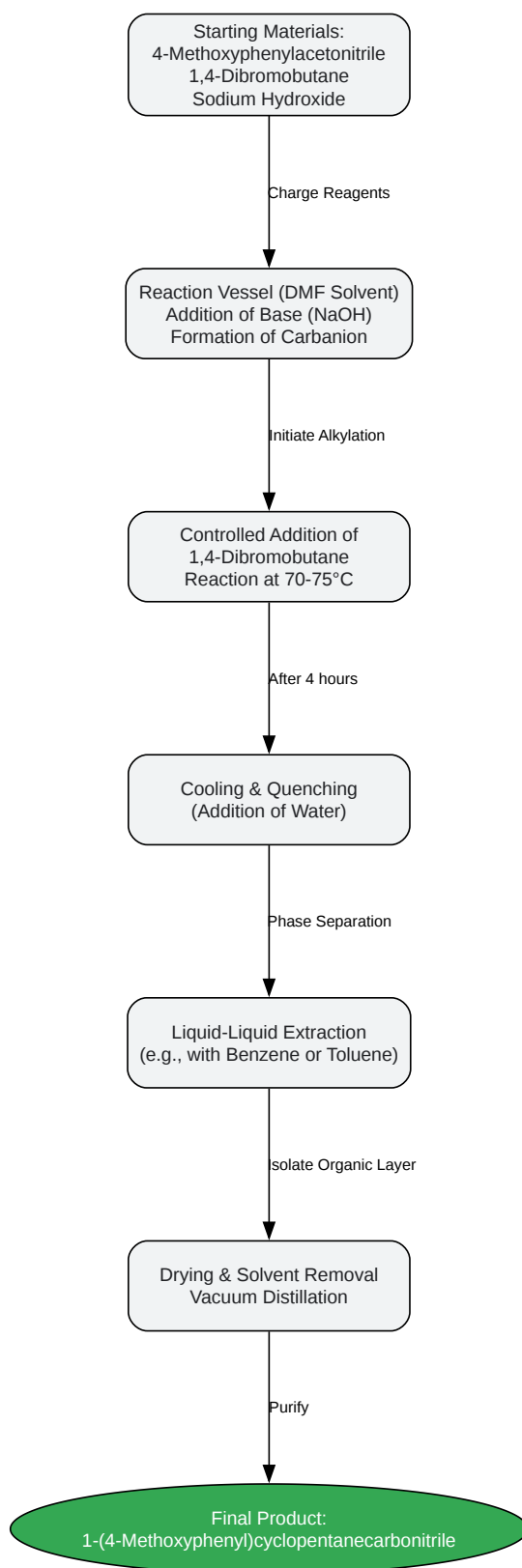
The most common and efficient synthesis of the title compound is achieved through the dialkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane. This reaction proceeds via a nucleophilic substitution mechanism where the carbanion generated from the acetonitrile acts as the nucleophile.

Causality of Experimental Design:

- **Base:** A strong base, such as sodium hydroxide, is required to deprotonate the α -carbon of 4-methoxyphenylacetonitrile, forming a resonance-stabilized carbanion. This carbanion is the key nucleophilic species.
- **Solvent:** A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it can solvate the cation of the base but does not interfere with the nucleophile, thus accelerating the reaction rate.^[12]
- **Temperature Control:** The reaction is exothermic. Maintaining the temperature between 70-75°C is critical to ensure a reasonable reaction rate without promoting side reactions or decomposition.^[12]

Workflow for Synthesis

The following diagram outlines the key steps in the synthesis of **1-(4-methoxyphenyl)cyclopentanecarbonitrile**.



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Caption: Synthesis workflow from starting materials to purified product.

Detailed Synthesis Protocol

Reagents & Equipment:

- 4-Methoxyphenylacetonitrile
- 1,4-Dibromobutane
- Sodium Hydroxide (powdered)
- N,N-Dimethylformamide (DMF, anhydrous)
- Benzene or Toluene
- Magnesium Sulfate (anhydrous)
- Three-neck round-bottom flask with mechanical stirrer, condenser, and dropping funnel
- Heating mantle with temperature controller
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Setup: Assemble the three-neck flask with the stirrer, condenser, and dropping funnel in a fume hood.
- Reaction Initiation: Charge the flask with 4-methoxyphenylacetonitrile (e.g., 0.1 mol) and anhydrous DMF (e.g., 100 mL).[\[12\]](#)
- Base Addition: Begin stirring and add powdered sodium hydroxide (e.g., 0.3 mol) to the solution. An exotherm may be observed. Stir for 30 minutes to ensure complete formation of the carbanion.[\[12\]](#)

- Alkylation: Slowly add 1,4-dibromobutane (e.g., 0.1 mol) via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 75°C.[12]
- Reaction: After the addition is complete, stir the mixture at 70-75°C for 4 hours to drive the reaction to completion.[12]
- Work-up: Cool the reaction mixture to room temperature. Dilute with water (e.g., 200 mL) and benzene or an alternative extraction solvent (e.g., 100 mL).
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.
- Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Final Purification: Purify the residual oil by vacuum distillation to yield pure **1-(4-methoxyphenyl)cyclopentanecarbonitrile**. [12]

Application: Conversion to Venlafaxine Precursor

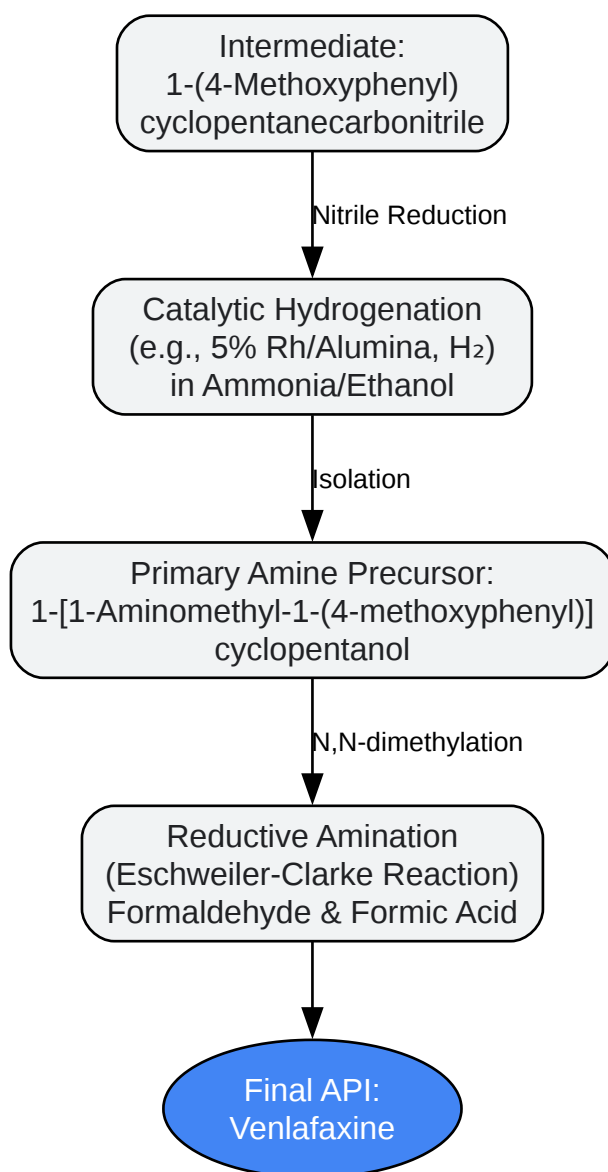
The primary utility of **1-(4-methoxyphenyl)cyclopentanecarbonitrile** is its conversion into the amino alcohol core of Venlafaxine. This transformation is achieved through the reduction of the nitrile group to a primary amine.

Causality of Method Selection:

- Reduction: The nitrile group ($-C\equiv N$) must be reduced to a primary amine ($-CH_2NH_2$). While powerful reagents like lithium aluminum hydride ($LiAlH_4$) can achieve this, catalytic hydrogenation is often preferred in a pharmaceutical development setting.
- Catalytic Hydrogenation: Using a catalyst like Rhodium on Alumina or Raney Nickel with hydrogen gas is highly efficient and avoids the handling of pyrophoric reagents.[13] The process is also highly scalable and generates fewer hazardous waste streams, making it a "greener" and more industrially viable option.

Workflow for Venlafaxine Core Synthesis

This diagram illustrates the conversion of the nitrile intermediate to the key amino alcohol precursor, which is then methylated to form Venlafaxine.



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Caption: Key synthetic steps from the nitrile intermediate to Venlafaxine.

Protocol for Nitrile Reduction (Catalytic Hydrogenation)

Reagents & Equipment:

- 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

- 5% Rhodium on Alumina ($\text{Rh}/\text{Al}_2\text{O}_3$) catalyst
- Ethanol
- Ammonia solution
- Hydrogen gas source
- High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

- **Reactor Setup:** In a suitable high-pressure vessel, dissolve **1-(4-methoxyphenyl)cyclopentanecarbonitrile** in a solution of ethanol and ammonia.^[13] The ammonia helps to suppress the formation of secondary amine side products.
- **Catalyst Addition:** Carefully add the 5% Rhodium on Alumina catalyst under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 1-5% by weight relative to the starting material.
- **Hydrogenation:** Seal the reactor. Purge the system several times with hydrogen gas before pressurizing to the desired pressure (e.g., 50-100 psi).
- **Reaction:** Heat the mixture with vigorous stirring to the target temperature (e.g., 50-80°C). Monitor the reaction progress by observing hydrogen uptake.
- **Work-up:** Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess hydrogen.
- **Filtration:** Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
- **Isolation:** Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude primary amine, which can be purified further or used directly in the next step (N-methylation).^[13]

Analytical Quality Control

Confirming the identity and purity of the synthesized intermediate is a critical step. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Key Analytical Characterization Data

Technique	Purpose	Expected Result / Observation
^1H NMR	Structural Confirmation	Signals corresponding to aromatic protons (doublets ~6.8-7.2 ppm), methoxy group (singlet ~3.8 ppm), and cyclopentyl protons (multiplets ~1.5-2.5 ppm).[14]
IR Spectroscopy	Functional Group ID	A sharp, characteristic absorbance peak for the nitrile ($\text{C}\equiv\text{N}$) group, typically found around $2220\text{-}2260\text{ cm}^{-1}$. [3][14]
HPLC	Purity Assessment	A single major peak on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water, indicating high purity.[15]
Mass Spec. (MS)	Molecular Weight	Detection of the molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight of 201.27.[16]

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